Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is a chemical compound characterized by the molecular formula and a molecular weight of 230.27 g/mol. This compound is notable for its structural features, which include an ethyl ester functional group and a naphthyridine moiety. Ethyl 3-(1,8-naphthyridin-2-yl)propanoate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. It serves as a building block for synthesizing more complex molecules and is explored for its biological activities, including antibacterial and anticancer properties.
The synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate typically involves several methods:
The choice of synthesis method can significantly impact yield, purity, and environmental sustainability.
The molecular structure of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate can be described as follows:
InChI=1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3
This InChI string provides a unique identifier for the compound's structure in databases like PubChem.
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for Ethyl 3-(1,8-naphthyridin-2-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. Research indicates that this compound can inhibit specific bacterial enzymes, leading to antibacterial effects. Additionally, it may interact with cellular pathways associated with cell proliferation and apoptosis, suggesting potential anticancer properties. The precise molecular interactions remain an area of ongoing research .
The compound has been noted for its stability under standard laboratory conditions but should be handled with care due to potential hazards associated with its chemical structure .
Ethyl 3-(1,8-naphthyridin-2-yl)propanoate has several scientific applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: